2-(1-Chloroethyl)-6-methylpyrimidin-4-ol
Description
Properties
IUPAC Name |
2-(1-chloroethyl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O/c1-4-3-6(11)10-7(9-4)5(2)8/h3,5H,1-2H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGCWHLFPSBYOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301242385 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1394040-96-0 | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1394040-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-(1-chloroethyl)-6-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301242385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol can be achieved through several methods. One common approach involves the reaction of 6-methylpyrimidin-4-ol with 1-chloroethane under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include the use of continuous flow reactors to enhance efficiency and yield. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Chloroethyl)-6-methylpyrimidin-4-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized under specific conditions to yield corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions results in the formation of 2-(1-Hydroxyethyl)-6-methylpyrimidin-4-ol.
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological effects, making it a candidate for various therapeutic applications:
- Anti-inflammatory Activity : Research indicates that derivatives of pyrimidine compounds, including 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol, demonstrate potent anti-inflammatory properties. In vitro studies have shown that certain derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively, with some exhibiting IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Properties : The compound has been associated with antimicrobial activities against various pathogens. Studies have reported its effectiveness in inhibiting bacterial growth and its potential use in developing new antibiotics .
- Antioxidant Activity : The compound also shows promising antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .
Case Studies and Research Findings
Several studies highlight the practical applications of this compound:
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory potential of various pyrimidine derivatives, including this compound. The findings revealed that certain derivatives exhibited superior COX-2 inhibition compared to standard treatments. Notably, compounds with electron-donating substituents showed enhanced activity, suggesting structure-activity relationship (SAR) insights that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of pyrimidine derivatives. The study demonstrated that this compound effectively inhibited the growth of several bacterial strains, indicating its potential as a lead compound for antibiotic development. The mechanism of action was attributed to interference with bacterial cell wall synthesis .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 2-(1-Chloroethyl)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For instance, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes in microorganisms.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound Name | Substituent (Position 2) | Substituent (Position 6) | Molecular Weight | Key Properties |
|---|---|---|---|---|
| This compound | Chloroethyl | Methyl | ~186.6 (calc.) | Lipophilic; reactive chloroethyl group |
| 2-(Diethylamino)-6-methylpyrimidin-4-ol | Diethylamino | Methyl | ~195.3 (calc.) | Polar; metabolite of pirimiphos-methyl |
| 2-(Allylthio)-6-methylpyrimidin-4-ol | Allylthio | Methyl | ~198.3 (calc.) | Moderate solubility; GHS-classified |
| 2-(Benzimidazolylethylthio)-6-methylpyrimidin-4-ol | Benzimidazolylethylthio | Methyl | ~316.4 (calc.) | High molecular weight; pharmacological interest |
| 5-(2-Chlorobenzyl)-2-(quinazolinylamino)-6-methylpyrimidin-4-ol | Quinazolinylamino | Chlorobenzyl + Methyl | 421.89 | Bulky substituents; potential kinase inhibition |
Key Observations:
- Lipophilicity vs. Polarity: The chloroethyl group in the target compound enhances lipophilicity compared to the polar diethylamino group in 2-(diethylamino)-6-methylpyrimidin-4-ol (DEAMPY), a metabolite of the insecticide pirimiphos-methyl .
- Reactivity: The chloroethyl group may act as an alkylating agent, akin to nitrosoureas like 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea, which exhibit anticancer activity via DNA crosslinking . In contrast, the allylthio group in 2-(allylthio)-6-methylpyrimidin-4-ol confers different reactivity, with safety profiles documented under GHS guidelines .
Biological Activity
2-(1-Chloroethyl)-6-methylpyrimidin-4-ol is a pyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This compound's structure, featuring a chloroethyl group, suggests possible mechanisms of action related to DNA alkylation and antiproliferative effects. This article compiles various studies and findings regarding the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Structure and Properties
The chemical structure of this compound is characterized by:
- A pyrimidine ring,
- A chloroethyl substituent at the C-2 position,
- A methyl group at the C-6 position.
This configuration is significant for its biological activity, particularly in its interaction with cellular components.
Anticancer Activity
Research indicates that derivatives of pyrimidines, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. The mechanism of action appears to involve DNA alkylation, which can lead to cell cycle arrest and apoptosis.
Case Studies
- In Vitro Testing : In a study evaluating the antiproliferative effects of various pyrimidine derivatives, this compound was tested against several cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound demonstrated significant cytotoxicity at concentrations lower than 10 µM, indicating its potential as an effective anticancer agent .
- Mechanisms of Action : The presence of the chloroethyl group is hypothesized to facilitate DNA damage through alkylation. This mechanism is supported by findings that compounds with similar structures have been shown to cause G2/M phase arrest in cancer cells, leading to apoptosis .
Comparative Biological Activity
A comparative analysis with other pyrimidine derivatives reveals that this compound exhibits unique biological profiles. For instance:
| Compound | IC50 (µM) | Cell Line Tested | Mechanism of Action |
|---|---|---|---|
| This compound | <10 | HeLa | DNA alkylation |
| 5-(2-chloroethyl)-2,4-dichloropyrimidine | 4.24 | Various tumor cells | Antimetabolic and alkylating agent |
| 5-Fluorouracil | ~20 | Colorectal cancer | Antimetabolite |
This table illustrates that while other compounds may have comparable activities, the specific structure of this compound confers distinct advantages in terms of potency and selectivity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
